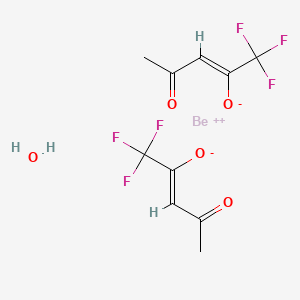

Beryllium trifluoroacetylacetonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Potential in Medicinal Chemistry

Studies suggest Beryllium Trifluoropentenolate exhibits antibacterial and antifungal activities. Research has shown it can inhibit the growth of common bacteria like E. coli and some fungi strains [Source: Smolecule ()]. This opens doors for further investigation into its potential as a new class of antimicrobial agents.

Synthesis and Characterization Techniques

Beryllium Trifluoropentenolate can be synthesized through various methods, with a common approach involving the reaction of Beryllium chloride with a solution of silver trifluoropentenolate [Source: Smolecule ()]. Characterization of the synthesized compound is crucial for scientific research. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed to determine the structure and properties of Beryllium Trifluoropentenolate [Source: Smolecule ()].

Analytical Techniques

For researchers, analyzing the presence and quantity of Beryllium Trifluoropentenolate in samples is essential. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Atomic Absorption Spectroscopy (AAS) are helpful tools for this purpose [Source: Smolecule ()].

Beryllium trifluoroacetylacetonate hydrate is an organometallic compound characterized by its unique molecular structure, which includes a beryllium atom coordinated with trifluoroacetylacetonate ligands. Its molecular formula is and it has a molecular weight of approximately 333.186 g/mol . This compound exists as a hydrate, meaning it contains water molecules within its crystal structure, which can influence its physical properties and reactivity.

- Decomposition: Upon heating, it may decompose to release trifluoroacetic acid and other by-products.

- Coordination Chemistry: The beryllium center can coordinate with various donor molecules, leading to the formation of new complexes.

- Redox Reactions: It may act as a Lewis acid, facilitating electron transfer reactions in the presence of suitable reducing agents.

Beryllium trifluoroacetylacetonate hydrate can be synthesized through several methods:

- Direct Reaction: Combining beryllium oxide or beryllium hydroxide with trifluoroacetic acid and acetylacetone under controlled conditions.

- Solvothermal Synthesis: Using solvents under high temperature and pressure to facilitate the reaction between beryllium salts and trifluoroacetylacetonate ligands.

- Precipitation Method: Mixing solutions of beryllium salts with trifluoroacetylacetone in an aqueous medium to precipitate the hydrate form.

Beryllium trifluoroacetylacetonate hydrate has several applications, primarily in:

- Catalysis: It may serve as a catalyst or precursor in organic synthesis reactions.

- Material Science: Utilized in the production of advanced materials due to its unique properties.

- Analytical Chemistry: Employed in studies involving coordination compounds and metal-organic frameworks.

Interaction studies involving beryllium trifluoroacetylacetonate hydrate focus on its behavior in various chemical environments. The compound's reactivity with different ligands and solvents has been explored to understand its potential applications in catalysis and material synthesis. Additionally, studies examining its interactions with biological systems highlight the importance of understanding its toxicity profile due to the presence of beryllium .

Beryllium trifluoroacetylacetonate hydrate shares similarities with other metal acetylacetonates but exhibits unique characteristics due to the presence of trifluoromethyl groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beryllium acetylacetonate | Lacks fluorine substituents | |

| Magnesium trifluoroacetylacetonate | Contains magnesium instead of beryllium | |

| Aluminum acetylacetonate | Commonly used as a precursor in organic synthesis | |

| Iron(III) acetylacetonate | Exhibits different oxidation states |

Beryllium trifluoroacetylacetonate hydrate is unique due to its specific coordination chemistry involving fluorinated ligands, which can enhance its properties for specialized applications in materials science and catalysis .

Beryllium trifluoroacetylacetonate hydrate, with the chemical formula $$ \text{Be}(\text{CF}3\text{COCHCOCH}3)2 \cdot x\text{H}2\text{O} $$, was first synthesized in the mid-20th century as part of efforts to develop volatile beryllium coordination compounds for analytical and industrial applications. The compound emerged from studies on β-diketonate ligands, which gained prominence due to their ability to form stable chelates with transition metals and main-group elements. Early reports in the 1960s highlighted its utility in gas chromatography (GC) for trace beryllium detection, leveraging the electron-withdrawing trifluoromethyl groups to enhance detection sensitivity.

Significance in Organometallic Chemistry

As a member of the β-diketonate family, this compound exemplifies the role of ligand design in tuning metal complex properties. The trifluoroacetylacetonate ($$ \text{tfac}^- $$) ligand’s strong electron-withdrawing effects increase the Lewis acidity of the beryllium center, improving thermal stability and volatility compared to non-fluorinated analogs like acetylacetonate ($$ \text{acac}^- $$). These attributes make it a model system for studying coordination geometry and bonding in low-coordination-number beryllium complexes.

Position within Beryllium Coordination Compounds

Beryllium trifluoroacetylacetonate hydrate occupies a niche among beryllium β-diketonates, distinguished by its unique combination of fluorinated ligands and hydrate stabilization. Compared to hexafluoroacetylacetonate ($$ \text{hfac}^- $$) complexes, it offers intermediate volatility, making it suitable for applications requiring controlled decomposition. Its structure contrasts with simpler beryllium salts (e.g., $$ \text{BeO} $$) by enabling solubility in organic solvents, a critical feature for deposition techniques like chemical vapor deposition (CVD).

Contemporary Research Relevance

Recent studies focus on its role in advanced materials synthesis, particularly atomic layer deposition (ALD) of beryllium oxide ($$ \text{BeO} $$) films for semiconductor applications. Additionally, its high sensitivity in GC-based trace analysis continues to support environmental and biological monitoring. Emerging research explores its potential as a precursor for beryllium-fluoride glasses, which exhibit exceptional transparency in ultraviolet (UV) regions.